Olopatadine, (E)-

Catalog No.
S628357
CAS No.
113806-06-7
M.F
C21H23NO3
M. Wt
337.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Olopatadine, (E)-

CAS Number

113806-06-7

Product Name

Olopatadine, (E)-

IUPAC Name

2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C21H23NO3/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8+

InChI Key

JBIMVDZLSHOPLA-QGMBQPNBSA-N

SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O

Isomeric SMILES

CN(C)CC/C=C/1\C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O

The exact mass of the compound Olopatadine, (E)- is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of dibenzooxazepine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

(E)-Olopatadine is the trans-isomeric form of the widely used antihistamine and mast cell stabilizer, Olopatadine (which is the active Z-isomer). In pharmaceutical manufacturing and quality assurance, (E)-Olopatadine is strictly categorized as a critical geometric impurity (often designated as Impurity E or Olopatadine Related Compound B, depending on the pharmacopeia). Its primary procurement value lies not in therapeutic application, but as a highly purified analytical reference standard. Procurement of this exact compound is mandatory for validating stability-indicating high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods, determining the isomeric purity of the active pharmaceutical ingredient (API), and ensuring compliance with stringent regulatory thresholds, which typically limit single unknown impurities to not more than 0.1% [1].

In analytical quality control, generic substitution of reference standards is impossible. Utilizing crude reaction mixtures, the active Z-isomer, or structurally distinct impurities (such as Isoxepac/Impurity C or Olopatadine N-oxide) cannot substitute for pure (E)-Olopatadine. Regulatory guidelines require exact geometric isomer standards to accurately establish relative retention times (RRT), calculate specific UV response factors, and verify system suitability resolution criteria [1]. Because the E and Z isomers possess nearly identical molecular weights and highly similar physicochemical properties, failing to procure the exact (E)-isomer standard prevents laboratories from proving baseline chromatographic resolution, ultimately risking the regulatory rejection of entire API batches.

Validated Trace Detection Limits for Quality Control

Validated ion-pair RP-HPLC methods demonstrate that pure (E)-Olopatadine standards enable highly sensitive trace detection in ophthalmic solutions. The Limit of Detection (LOD) for the E-isomer is established at 0.0891 µg/mL, with a Limit of Quantitation (LOQ) of 0.2701 µg/mL, mirroring the sensitivity of the active Z-isomer (LOD 0.0892 µg/mL) [1].

Evidence DimensionLimit of Detection (LOD) in RP-HPLC
Target Compound Data0.0891 µg/mL ((E)-Olopatadine)
Comparator Or Baseline0.0892 µg/mL (Active Z-Olopatadine)
Quantified DifferenceNear-identical UV response factors allowing precise trace quantification
ConditionsKromasil 100 C18 column, buffer/acetonitrile (80:20 v/v), 220 nm detection

Ensures that QA/QC laboratories can accurately quantify isomeric impurities well below the standard 0.1% pharmacopeial reporting threshold.

Broad Linearity for Stability-Indicating UHPLC Methods

In ultra-high-performance liquid chromatography (UHPLC) degradation profiling, the (E)-Olopatadine standard exhibits strict linear behavior over a concentration range of 0.04 to 3.4 µg/mL [1]. This distinct linearity range is optimized for trace impurity tracking, contrasting with the much broader, high-concentration calibration range required for the active API (e.g., 37.5 to 1000 µg/mL) in the same assay.

Evidence DimensionAssay Linearity Range
Target Compound Data0.04 to 3.4 µg/mL ((E)-Olopatadine)
Comparator Or Baseline37.5 to 1000 µg/mL (Active Z-Olopatadine API)
Quantified DifferenceCalibrated specifically for low-level impurity quantification (sub-1% relative to API)
ConditionsWaters Acquity CSH C18 column, 6 mM phosphate buffer (pH 2.4)/Acetonitrile gradient, 220 nm

Provides the necessary low-end calibration curve data required for regulatory submissions regarding API stability and shelf-life.

Orthogonal Retention Behavior in HILIC Separations

For complex matrices where reverse-phase methods suffer from co-elution, (E)-Olopatadine demonstrates distinct retention behavior in Hydrophilic Interaction Liquid Chromatography (HILIC). At an aqueous phase pH of 3.5, where the zwitterionic form dominates, increasing the ammonium acetate concentration (from 5 to 60 mM) moderately increases the retention factor of the E-isomer [1]. This allows tunable chromatographic resolution from the active Z-isomer.

Evidence DimensionRetention Factor Modulability
Target Compound DataTunable retention via 5–60 mM ammonium acetate
Comparator Or BaselineFixed co-elution risks in standard unoptimized reverse-phase conditions
Quantified DifferenceEnables baseline resolution of the geometric isomers via zwitterionic interaction
ConditionsHILIC column, aqueous phase pH 3.5, varying buffer molarity

Allows analytical chemists to develop orthogonal validation methods when standard RP-HPLC fails to adequately resolve the E and Z isomers.

Pharmacopeial Compliance and API Batch Release

Procured primarily by QA/QC laboratories, (E)-Olopatadine is used as a reference standard to prove that the E-isomer impurity in commercial Olopatadine Hydrochloride batches remains below the strict 0.1% to 0.25% limits mandated by the USP and EP [1].

Stability-Indicating Assay Development

During forced degradation studies of ophthalmic and intranasal formulations, pure (E)-Olopatadine is spiked into samples to validate that analytical methods (such as UHPLC) can accurately track the formation of this geometric isomer over the product's shelf life [2].

Optimization of Stereoselective Synthesis Routes

In API manufacturing, process chemists utilize (E)-Olopatadine standards to calculate the Z/E ratio during the Wittig reaction of 11-oxo-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid. Accurate quantification of the E-isomer is essential for optimizing reaction conditions to maximize the yield of the desired Z-isomer [3].

XLogP3

1.5

UNII

KU3MJP076O

Other CAS

113806-06-7
113806-05-6

Wikipedia

(E)-olopatadine

Dates

Last modified: 04-14-2024

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